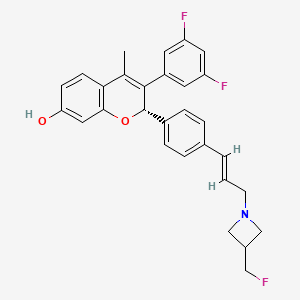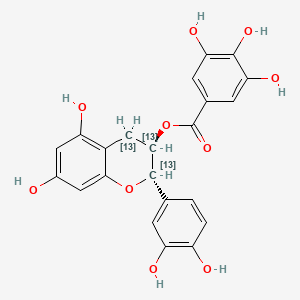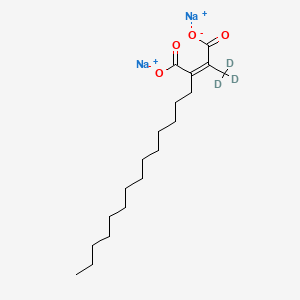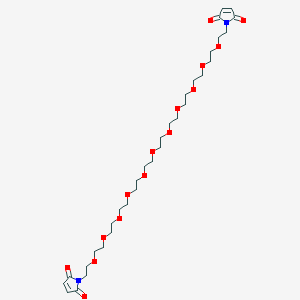
Mal-PEG11-mal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is primarily used for polypeptide or small molecule conjugation. The compound has a molecular formula of C32H52N2O15 and a molecular weight of 704.77 g/mol.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Mal-PEG11-mal is synthesized through a series of reactions involving polyethylene glycol (PEG) and maleimide groups. The synthesis typically involves the following steps:
Activation of PEG: Polyethylene glycol is activated by reacting with a suitable activating agent, such as tosyl chloride, to form a PEG-tosylate intermediate.
Introduction of Maleimide Groups: The PEG-tosylate intermediate is then reacted with maleimide to introduce maleimide groups at both ends of the PEG chain
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically produced under cGMP (current Good Manufacturing Practice) conditions to meet the requirements for research and industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
Mal-PEG11-mal undergoes various chemical reactions, including:
Substitution Reactions: The maleimide groups in this compound react with sulfhydryl groups (-SH) in polypeptides or small molecules to form stable thioether bonds
Conjugation Reactions: It is used as a crosslinker to conjugate polypeptides or small molecules, enhancing their stability and functionality
Common Reagents and Conditions
Reagents: Common reagents used in reactions with this compound include polypeptides or small molecules containing sulfhydryl groups.
Conditions: Reactions are typically carried out in aqueous buffers at pH 6.5 to 7.5
Major Products
The major products formed from reactions involving this compound are conjugated polypeptides or small molecules with enhanced stability and functionality.
Wissenschaftliche Forschungsanwendungen
Mal-PEG11-mal has a wide range of applications in scientific research, including:
Chemistry: It is used as a crosslinker in the synthesis of complex molecules and polymers
Biology: In biological research, this compound is used to conjugate proteins, peptides, and other biomolecules, facilitating the study of their interactions and functions
Medicine: It is employed in the development of drug delivery systems and therapeutic agents, enhancing their stability and targeting capabilities
Industry: this compound is used in the production of advanced materials and coatings, improving their properties and performance
Wirkmechanismus
Mal-PEG11-mal exerts its effects through the formation of stable thioether bonds with sulfhydryl groups in polypeptides or small molecules. The maleimide groups in this compound specifically react with sulfhydryl groups, resulting in the conjugation of the target molecules. This conjugation enhances the stability and functionality of the target molecules, making them suitable for various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Biotin-PEG11-Maleimide: Similar to Mal-PEG11-mal, this compound contains a maleimide group and a PEG spacer arm. .
Maleimide-PEG11-Biotin: Another similar compound used for biotinylation, with applications in protein labeling and crosslinking
Uniqueness
This compound is unique due to its homobifunctional nature, allowing it to conjugate two molecules simultaneously. This property makes it highly versatile for various applications in chemistry, biology, medicine, and industry.
Eigenschaften
Molekularformel |
C32H52N2O15 |
|---|---|
Molekulargewicht |
704.8 g/mol |
IUPAC-Name |
1-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pyrrole-2,5-dione |
InChI |
InChI=1S/C32H52N2O15/c35-29-1-2-30(36)33(29)5-7-39-9-11-41-13-15-43-17-19-45-21-23-47-25-27-49-28-26-48-24-22-46-20-18-44-16-14-42-12-10-40-8-6-34-31(37)3-4-32(34)38/h1-4H,5-28H2 |
InChI-Schlüssel |
SLYDCUAENJTMFF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=O)N(C1=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN2C(=O)C=CC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(E)-3,3,4,4,4-pentadeuterio-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol](/img/structure/B12417563.png)
![6-Morpholin-4-yl-4-[6-[6-[[6-(trideuteriomethoxy)pyridin-3-yl]methyl]-3,6-diazabicyclo[3.1.1]heptan-3-yl]pyridin-3-yl]pyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B12417568.png)
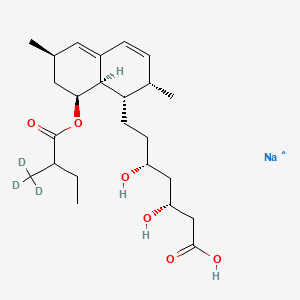
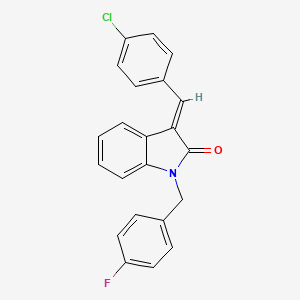
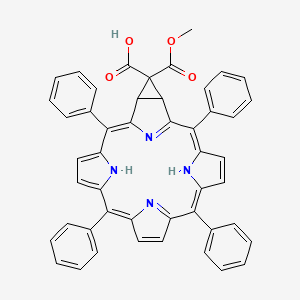
![7-{[(2,2,2,-Trichloroethyl)oxy]carbonyl} Paclitaxel-d5](/img/structure/B12417577.png)
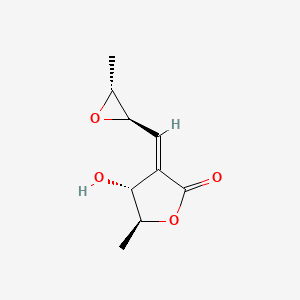

![2-[[(3R,4R)-3-aminooxan-4-yl]amino]-4-(4-methylanilino)pyrimidine-5-carboxamide;dihydrochloride](/img/structure/B12417604.png)

